N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
The compound N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6-methoxy-1H-indole-2-carboxamide is a derivative of indole-2-carboxamide, which is a class of compounds known for their potential pharmacological properties. Indole derivatives have been extensively studied due to their relevance in medicinal chemistry, particularly for their role in inhibiting human LDL peroxidation, which is a key factor in the development of atherosclerosis .
Synthesis Analysis
The synthesis of indole-2-carboxamide derivatives, such as the compound , involves various modifications to the indole nucleus and the carboxamide moiety to enhance their biological activity. For instance, a series of indole-2-carboxamide and cycloalkeno[1,2-b]indole derivatives were synthesized and evaluated for their ability to inhibit human LDL copper-induced peroxidation . Additionally, the synthesis of related indolizidine scaffolds has been achieved through a Cp*Co(III)-catalyzed C-H functionalization cascade of N-methoxyamides with alkynedione, demonstrating broad functional group tolerance and excellent yield . This method could potentially be adapted for the synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6-methoxy-1H-indole-2-carboxamide.
Molecular Structure Analysis
The molecular structure of indole-2-carboxamide derivatives is crucial for their biological activity. The presence of substituents on the indole nucleus and modifications to the carboxamide group can significantly influence the compound's ability to interact with biological targets. For example, the best compounds in the study mentioned earlier showed significantly higher activity compared to probucol, a known antiatherosclerotic agent . The specific molecular features that contribute to this enhanced activity would be of interest in the analysis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-6-methoxy-1H-indole-2-carboxamide.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions that are essential for their functionalization and biological activity. The C-H functionalization cascade mentioned in the synthesis of indolizidines is an example of the type of reactions that indole derivatives can participate in . Additionally, the Morita-Baylis-Hillman reaction has been used to prepare related compounds, such as 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, which could provide insights into the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-2-carboxamide derivatives, such as solubility, melting point, and stability, are important for their practical application in drug development. These properties are influenced by the molecular structure and substituents present on the compound. The studies on indole derivatives have not explicitly detailed these properties, but they are critical for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .
properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-22-12-3-2-9-5-14(18-13(9)7-12)16(21)17-11-4-10(8-19)15(20)6-11/h2-3,5,7,10-11,15,18-20H,4,6,8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICDKRNFKQVDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CC(C(C3)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-6-methoxy-1H-indole-2-carboxamide |
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